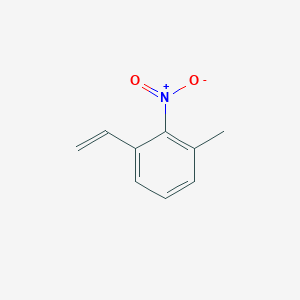![molecular formula C23H15NO8 B13149861 2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)
2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid is a complex organic compound known for its unique structural properties. This compound is part of the xanthene dye family, which is widely used in various scientific and industrial applications due to its fluorescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the xanthene core: This is achieved through a condensation reaction between phthalic anhydride and resorcinol under acidic conditions.
Spiro compound formation: The xanthene core is then reacted with an appropriate spiro compound precursor to form the spiro structure.
Functional group modifications: The final steps involve introducing the carbamoyl and hydroxy groups through reactions with suitable reagents like carbamoyl chloride and hydroxylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and substituted xanthenes .
Aplicaciones Científicas De Investigación
2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in the labeling of biomolecules for imaging and tracking within cells.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the manufacturing of fluorescent inks and dyes.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it absorbs the energy and re-emits it as visible light. This property is exploited in various imaging techniques. The molecular targets and pathways involved include interactions with cellular components like proteins and nucleic acids, allowing for detailed visualization of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.
Rhodamine: A related compound with a different core structure, used in similar applications.
Eosin: A brominated derivative of fluorescein, used as a biological stain.
Uniqueness
2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological interactions. Its spiro structure also provides enhanced stability and fluorescence compared to other xanthene dyes.
Propiedades
Fórmula molecular |
C23H15NO8 |
|---|---|
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
2-(4-carbamoyl-6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyacetic acid |
InChI |
InChI=1S/C23H15NO8/c24-21(28)13-2-1-3-16-20(13)22(29)32-23(16)14-6-4-11(25)8-17(14)31-18-9-12(5-7-15(18)23)30-10-19(26)27/h1-9,25H,10H2,(H2,24,28)(H,26,27) |
Clave InChI |
HRGYTSRAHGVTOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OCC(=O)O)OC2=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


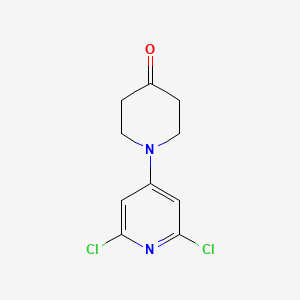
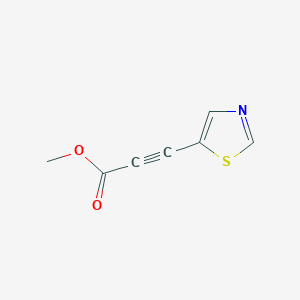
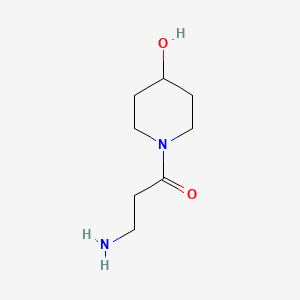

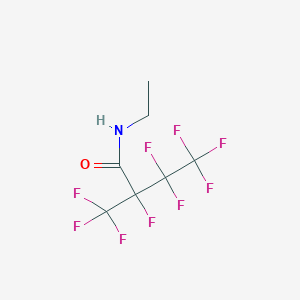
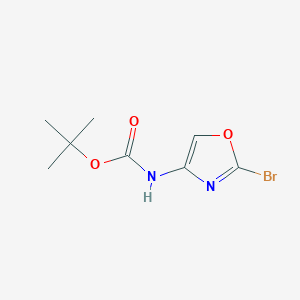
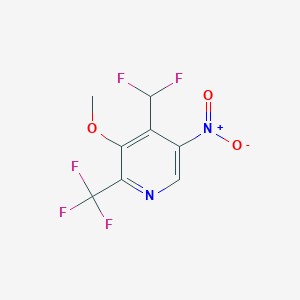
![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)
